molecular formula C26H29N5O B2892934 N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034286-30-9

N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2892934
CAS No.: 2034286-30-9
M. Wt: 427.552
InChI Key: RXNPWWGGBQDYFG-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C26H29N5O and its molecular weight is 427.552. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is part of a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This compound, by virtue of its chemical structure, is associated with a wide range of potential applications in the synthesis of biologically active molecules. The compound's synthesis involves strategic incorporation of functional groups that are pivotal in medicinal chemistry, leveraging the properties of the benzylpiperidin and phenylpyrimidin moieties for enhanced activity and selectivity (Philip et al., 2020).

Pharmacological Potentials

The structure of this compound suggests potential pharmacological applications, especially in the realm of central nervous system (CNS) disorders. Compounds featuring phenylpiperazine derivatives, similar in structural motif to our compound of interest, have been extensively studied for their therapeutic potentials in treating CNS disorders. Their pharmacological activities range from antidepressant, antipsychotic to anti-inflammatory effects, indicating a broad spectrum of potential applications for compounds within this chemical class (Maia et al., 2012).

Supramolecular Chemistry

In the broader context of supramolecular chemistry, benzazoles, and their derivatives, including compounds similar to this compound, demonstrate significant promise. Their ability to engage in π-π interactions and hydrogen bonding makes them suitable candidates for the development of novel optoelectronic materials, highlighting their versatility beyond pharmaceutical applications (Lipunova et al., 2018).

Future Directions

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Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O/c32-26(29-23-11-13-30(14-12-23)16-20-7-3-1-4-8-20)22-17-31(18-22)25-15-24(27-19-28-25)21-9-5-2-6-10-21/h1-10,15,19,22-23H,11-14,16-18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNPWWGGBQDYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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